molecular formula C10H14N2 B022804 2-Methyl-3-(2-pyrrolidinyl)pyridine CAS No. 64114-19-8

2-Methyl-3-(2-pyrrolidinyl)pyridine

Cat. No. B022804
CAS RN: 64114-19-8
M. Wt: 162.23 g/mol
InChI Key: PNNMNLLCHYHPBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic approaches to compounds similar to 2-Methyl-3-(2-pyrrolidinyl)pyridine often involve complex reactions that yield structurally related molecules with significant biological activity. For instance, the synthesis of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, a compound with anxiolytic activity, demonstrates the intricate steps involved in producing molecules within this chemical class, highlighting the potential pathways that could be adapted for synthesizing 2-Methyl-3-(2-pyrrolidinyl)pyridine (Cosford et al., 2003).

Molecular Structure Analysis

Structural studies on compounds like 2-Methyl-3-(2-pyrrolidinyl)pyridine provide insights into their chemical behavior. For example, research on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones offers valuable information on the molecular geometry, bond lengths, and angles that are critical for understanding the chemical reactivity and interactions of similar compounds (Nelson et al., 1988).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds provide a proxy for understanding 2-Methyl-3-(2-pyrrolidinyl)pyridine. For instance, the synthesis of pyrrolidine-2,3-dione derivatives from related pyrrolines highlights the potential chemical transformations and reactivity patterns that could be expected from 2-Methyl-3-(2-pyrrolidinyl)pyridine derivatives (Nguyen & Dai, 2023).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, can significantly influence the applicability of chemical compounds. Studies on similar compounds, like the physical and structural analysis of 3-hydroxy-2-methyl-4(1H)-pyridinones, shed light on these aspects, which are crucial for the handling and application of 2-Methyl-3-(2-pyrrolidinyl)pyridine (Nelson et al., 1988).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further chemical modifications, are essential for understanding the utility of 2-Methyl-3-(2-pyrrolidinyl)pyridine. The work on the synthesis and reactions of 3-pyrrolidinones presents a comprehensive view of the chemical versatility and potential applications of pyrrolidinone derivatives, offering insights into the chemical properties of related compounds (Amer et al., 2008).

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Selective mGlu5 Receptor Antagonist : A study highlighted the synthesis of a highly selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonist with improved potency and reduced off-target activity compared to previously used compounds. This development signifies the compound's potential in therapeutic applications, particularly in treating anxiety disorders (Cosford et al., 2003).

  • Catalytic Methylation of Pyridines : Research introduced a catalytic method for the methylation of pyridines using methanol and formaldehyde. This method facilitates the modification of aromatic compounds, a crucial step in the synthesis of many pharmaceuticals (Grozavu et al., 2020).

Biological and Pharmaceutical Research

  • Synthesis of Pyrrolidines : Pyrrolidines, important heterocyclic organic compounds, exhibit significant biological effects and find applications in medicine as well as in industries such as dyes and agrochemical substances. The study of pyrrolidines chemistry, including synthetic pathways via [3+2] cycloaddition, is crucial for advancing scientific knowledge in these areas (Żmigrodzka et al., 2022).

  • Heterocyclic Compounds in Pharmaceuticals and Agrochemicals : Nitrogen-containing heterocyclic compounds like pyrroles, pyridines, and pyrrolidines are integral to the structure of many pharmaceuticals and agrochemicals due to their high biological activity. Their production and application span a wide range of uses, from herbicides and insecticides to vitamins and pharmaceuticals, indicating the broad scope of research and development activities centered around these compounds (Higashio & Shoji, 2004).

Material Science

  • Electroconductive Polymers : The use of pyrrole as a raw material for polypyrrole, an electroconductive polymer, highlights the importance of research into nitrogen-containing heterocycles not just in life sciences but also in materials science. The demand for inexpensive production processes for such polymers reflects ongoing efforts to harness the electrical properties of these compounds for technological applications (Higashio & Shoji, 2004).

Safety And Hazards

“2-Methyl-3-(2-pyrrolidinyl)pyridine” is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The pyrrolidine ring, a key component of “2-Methyl-3-(2-pyrrolidinyl)pyridine”, is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “2-Methyl-3-(2-pyrrolidinyl)pyridine” and similar compounds lies in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-methyl-3-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNMNLLCHYHPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989614
Record name 2-Methyl-3-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(2-pyrrolidinyl)pyridine

CAS RN

69567-18-6
Record name Pyridine, 2-methyl-3-(2-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.15 g 2-methyl-3-pyridyl 2-cyanoethyl ketone (Preparation III) in 180 ml of ethanol saturated with ammonia was added 20 g of freshly prepared Raney nickel. The mixture was hydrogenated in a Parr apparatus at about 50 psi for 15 h. The reaction mixture was filtered to remove the catalyst and concentrated under reduced pressure. The residue was taken up in hexane and dried over Drierite. After filtration and removal of the solvent the residue was distilled. The fraction boiling at 100°-105°/0.175 mm Hg, was collected to give 2.1 g (75%) of 2-methylnornicotine.
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180 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(2-pyrrolidinyl)pyridine
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Reactant of Route 6
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